

Foreword: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methoxy-1H-indazol-5-amine**

Cat. No.: **B1450128**

[Get Quote](#)

In the landscape of modern drug discovery, certain molecular frameworks repeatedly emerge as cornerstones of successful therapeutic agents. The indazole core is one such "privileged scaffold," renowned for its versatile biological activity and its presence in numerous FDA-approved drugs, particularly in oncology.^{[1][2][3]} This guide focuses on a specific, highly functionalized indazole derivative: **6-Methoxy-1H-indazol-5-amine**. While not an end-drug itself, this compound represents a critical building block, a strategic starting point for the synthesis of complex kinase inhibitors and other targeted therapies.^{[4][5][6]} Its value lies in the precise arrangement of its functional groups—the nucleophilic 5-amino group and the modulating 6-methoxy group—which provide medicinal chemists with the exact tools needed for intricate molecular assembly. This document serves as a technical resource for researchers and drug development professionals, offering a deep dive into its chemical identity, characterization, synthetic utility, and safe handling.

Molecular Identity and Physicochemical Properties

6-Methoxy-1H-indazol-5-amine is a solid organic compound characterized by the fusion of a pyrazole ring and a benzene ring, further substituted with an amine and a methoxy group.

Caption: Chemical Structure of **6-Methoxy-1H-indazol-5-amine**

The key physicochemical properties are summarized below, providing essential data for reaction planning and analytical method development.

Property	Value	Source(s)
CAS Number	749223-61-8	[7] [8] [9]
Molecular Formula	C ₈ H ₉ N ₃ O	[7] [10] [11]
Molecular Weight	163.18 g/mol	[7] [10]
IUPAC Name	6-methoxy-1H-indazol-5-amine	[9] [12]
Canonical SMILES	<chem>COc1=CC2=C(C=NN2)C=C1</chem> N	[12]
InChI Key	GHEKVHASRAQCNLUHFFFAOYSA-N	[12]
Density (Predicted)	1.344 g/cm ³	[7]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[7]

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation is paramount. While publicly available, dedicated spectra for this specific intermediate are scarce, we can predict the expected spectroscopic profile based on its functional groups and the extensive literature on analogous structures.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the aromatic system and the electronic effects of the amine and methoxy substituents.[\[16\]](#)

- Indazole N-H: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the N-H proton. Its broadness and position can be concentration-dependent.
- Aromatic Protons: Two singlets or narrow doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons at the C4 and C7 positions.

- Amine (NH_2): A broad singlet in the range of 3.5-5.0 ppm. The addition of D_2O would cause this signal to disappear due to proton-deuterium exchange, a key confirmatory test.[16]
- Methoxy (OCH_3): A sharp singlet around 3.8-4.0 ppm, integrating to three protons.[17]

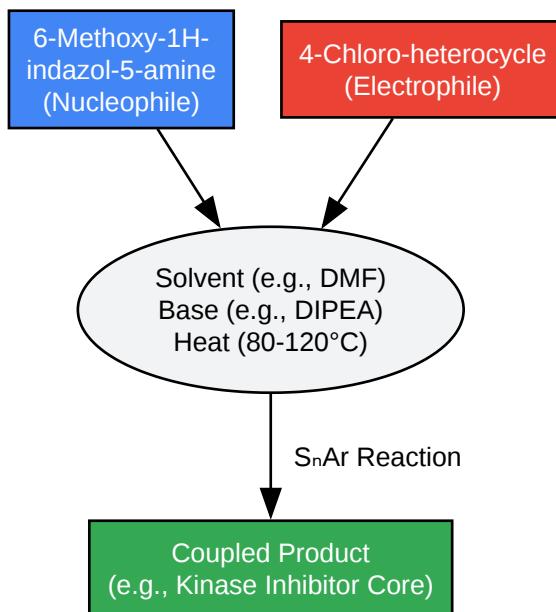
^{13}C NMR Spectroscopy

The carbon spectrum will reveal eight distinct signals for each carbon atom in the molecule.

- Aromatic Carbons: Signals will appear in the range of 90-150 ppm. The carbons directly attached to the nitrogen (C7a, C3a) and oxygen (C6) will be significantly affected.
- Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy group's carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[16]


- N-H Stretching: Primary amines (NH_2) typically show two distinct bands in the $3300\text{-}3500\text{ cm}^{-1}$ region (symmetric and asymmetric stretching). A broader absorption from the indazole N-H is also expected in this region.[16]
- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while the aliphatic C-H stretch from the methoxy group will be just below 3000 cm^{-1} .
- N-H Bending: A scissoring vibration for the primary amine is expected around $1550\text{-}1650\text{ cm}^{-1}$.[16]
- C-O Stretching: A strong, characteristic absorption for the aryl ether linkage will be present in the $1200\text{-}1275\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will provide the molecular weight and fragmentation patterns.

- Molecular Ion (M^+): A prominent peak at an m/z ratio of approximately 163.07, corresponding to the molecular formula $\text{C}_8\text{H}_9\text{N}_3\text{O}$.[11] The "Nitrogen Rule" applies here; a molecule with an

odd number of nitrogen atoms will have an odd nominal molecular mass.[\[16\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 2. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. shokatlab.ucsf.edu [\[shokatlab.ucsf.edu\]](http://shokatlab.ucsf.edu)
- 6. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 7. 749223-61-8 | CAS DataBase [\[chemicalbook.com\]](http://chemicalbook.com)

- 8. 6-Methoxy-1H-indazol-5-amine | 749223-61-8 [sigmaaldrich.com]
- 9. pschemicals.com [pschemicals.com]
- 10. 6-Methoxy-1H-indazol-5-amine - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 11. PubChemLite - 6-methoxy-1h-indazol-5-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. rsc.org [rsc.org]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lehigh.edu [lehigh.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [Foreword: The Strategic Value of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1450128#6-methoxy-1h-indazol-5-amine-cas-number-749223-61-8\]](https://www.benchchem.com/product/b1450128#6-methoxy-1h-indazol-5-amine-cas-number-749223-61-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com